molecular formula C11H8IN B053246 2-Iodo-5-phenylpyridine CAS No. 120281-56-3

2-Iodo-5-phenylpyridine

Cat. No.: B053246
CAS No.: 120281-56-3
M. Wt: 281.09 g/mol
InChI Key: OJEKXUIQUYRHNP-UHFFFAOYSA-N
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Description

2-Iodo-5-phenylpyridine (CAS 120281-56-3) is a high-value halogenated heterocyclic building block extensively used in organic synthesis and materials science research. This compound features a phenyl-substituted pyridine core with an iodine atom at the 2-position, making it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to construct more complex biaryl systems. Research Applications: • Organic Synthesis: Serves as a key intermediate in the preparation of functionalized pyridine derivatives and polycyclic structures. • Materials Science: Used in the development of novel organic ligands and terpyridine-based metal complexes for catalytic and photophysical applications . • Methodology Development: Its structure is of interest in studying radical translocation reactions and intramolecular cyclizations, useful for synthesizing complex natural product analogs . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKXUIQUYRHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459195
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120281-56-3
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodo 5 Phenylpyridine and Its Precursors/derivatives

Strategies for the Construction of the Pyridine (B92270) Ring System

The formation of the pyridine ring is the foundational step in the synthesis of many of its derivatives. Chemists have developed numerous methods, from classic name reactions to modern catalytic systems, to build this essential heterocyclic scaffold.

Cyclization Approaches to Pyridine Derivatives

Cyclization reactions, which involve the formation of a ring from one or more acyclic precursors, are a cornerstone of heterocyclic chemistry. Several methods are applicable to the synthesis of substituted pyridines.

Classic methods such as the Hantzsch, Bohlmann-Rahtz, Krohnke, and Gattermann-Skita syntheses provide reliable routes to pyridine derivatives from simple starting materials like β-ketoesters, aldehydes, and ammonia (B1221849) sources. organic-chemistry.orgyoutube.com More contemporary approaches offer improved efficiency and substrate scope. For instance, an iron-catalyzed cyclization of ketoxime acetates with aldehydes has been developed for producing symmetrically substituted pyridines. rsc.org

A notable method involves the reaction of 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione with cyanothioacetamide, which yields 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione, a highly functionalized phenylpyridine derivative. sciforum.net Another powerful technique is the electrophilic cyclization of N-propargylic β-enaminones. In the presence of iodine and sodium bicarbonate, these precursors undergo cyclization to form highly substituted 5-iodopyridine derivatives, such as 5-iodo-2,4-diphenylpyridin-3-yl(phenyl)methanone, in good yields. ijpsonline.comresearchgate.net

Table 1: Selected Cyclization Methods for Pyridine Synthesis

Method Name Key Reactants Product Type Reference
Hantzsch Pyridine Synthesis β-keto acid, aldehyde, ammonia Dihydropyridine (oxidized to pyridine) youtube.com
Krohnke Pyridine Synthesis α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls 2,4,6-Trisubstituted pyridines youtube.com
Iron-Catalyzed Cyclization Ketoxime acetates, aldehydes 2,4,6-Trisubstituted pyridines rsc.org

Oxidative Cyclization Methodologies

Oxidative cyclization methods are a subset of cyclization strategies where the final aromatization step is driven by an oxidizing agent. These reactions often proceed under mild conditions and offer a direct route to the aromatic pyridine ring.

A one-pot approach for synthesizing substituted pyridines utilizes a domino cyclization-oxidative aromatization pathway. This is achieved using a bifunctional palladium on carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation, where the cyclization occurs on the solid acid and the subsequent dehydrogenation is performed by the palladium. organic-chemistry.org Another effective method employs an iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines or enaminoesters, providing a metal-free route to various substituted pyridines. organic-chemistry.orgijpsonline.com

Table 2: Examples of Oxidative Cyclization for Pyridine Synthesis

Method Key Reagents Substrate Product Example Reference
Domino Cyclization-Oxidative Aromatization Pd/C/K-10 montmorillonite, Microwave Acyclic precursors Substituted pyridines organic-chemistry.org
Iodoxybenzoic Acid-Mediated Cyclization 2-Iodoxybenzoic acid (IBX) N-hydroxyalkyl enamines 2,3-Disubstituted pyridines organic-chemistry.org

Targeted Synthesis of Halogenated Pyridine Intermediates

The introduction of halogen atoms, particularly iodine and bromine, onto the pyridine ring is a critical step for subsequent functionalization, most notably through cross-coupling reactions. The challenge lies in achieving regioselectivity to place the halogen at the desired position.

Preparation of Iodo- and Bromo-Substituted Pyridines

General halogenation of pyridines can be accomplished using various reagents. For bromination, N-bromosuccinimide (NBS) is a commonly used reagent. snnu.edu.cn The direct iodination of pyridines can be more challenging due to the lower reactivity of iodine. However, specific methods have been developed to introduce iodine effectively. For example, 2-chloro-5-iodopyridine (B1352245) is a commercially available and useful intermediate for synthesizing more complex molecules. sigmaaldrich.cn

Selective Halogenation Procedures

Achieving regiocontrol in the halogenation of pyridines often requires strategic use of directing groups or specialized catalytic systems.

One effective strategy is the use of a directing group. For instance, a 2-amino group on the pyridine ring acts as a strong electron-donating group and directs electrophilic substitution. This allows for the selective bromination at the C5-position using N-bromosuccinimide. snnu.edu.cn

Catalyst control offers another powerful approach. Ruthenium catalysis has been shown to enable catalyst-dependent ortho-halogenation of phenylpyridine substrates. manchester.ac.uk Specifically, the use of Ru3(CO)12 as a catalyst with iodine monochloride (ICl) as the halogenating agent results in selective iodination. manchester.ac.uk Furthermore, palladium(II)-catalyzed C-H iodination has been developed for arenes, where directing groups can guide the iodination to specific positions. chinesechemsoc.org For 2-phenylpyridine (B120327), it has been proposed that iodination can proceed through a radical-cation pathway, where chelation of a metal to the pyridine nitrogen assists in directing the substitution. acs.org

Table 3: Methods for Selective Halogenation of Pyridines

Method Key Reagents/Catalyst Position Selectivity Substrate Example Reference
Directing Group N-Bromosuccinimide (NBS) C5-bromination 2-Aminopyridines snnu.edu.cn
Catalyst Control Ru3(CO)12, Iodine monochloride Ortho-iodination Phenylpyridines manchester.ac.uk

Cross-Coupling Reactions for Phenyl and Other Substituent Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are frequently used to introduce phenyl groups onto a pyridine core. The Suzuki, Negishi, Stille, and Hiyama couplings are prominent examples.

A highly effective strategy for synthesizing 2-iodo-5-phenylpyridine's precursors involves the selective cross-coupling of a dihalogenated pyridine. For example, starting with 2-bromo-5-iodopyridine, a Negishi or Stille coupling can be performed selectively at the more reactive carbon-iodine bond to introduce a phenyl group, yielding 2-bromo-5-phenylpyridine. ohiolink.edu This intermediate can then be converted to the target this compound. Similarly, 2-chloro-5-iodopyridine can undergo a Suzuki coupling with a phenylboronic acid ester to form 2-chloro-5-phenylpyridine, another key precursor. sigmaaldrich.cn

Ligand-free, palladium-catalyzed Suzuki-Miyaura reactions have been demonstrated for the efficient synthesis of 2-phenylpyridines from various 2-halopyridines and arylboronic acids in an aqueous medium. rsc.org The Negishi cross-coupling, which utilizes organozinc reagents, is also effective for producing 2-aryl-substituted pyridines from 2-heterocyclic organozinc reagents and aryl chlorides. organic-chemistry.org A less common but regiospecific method involves the reductive cross-coupling of pyridine itself with a halobenzene using palladium on carbon and zinc powder to directly form 2-phenylpyridine, which would then require subsequent iodination. researchgate.net

Table 4: Cross-Coupling Reactions for the Synthesis of Phenylpyridines

Reaction Coupling Partners Catalyst System Product Type Reference
Suzuki Coupling 2-Chloro-5-iodopyridine + Phenylboronic acid ester Palladium catalyst 2-Chloro-5-phenylpyridine sigmaaldrich.cn
Suzuki Coupling 2-Halogenopyridines + Arylboronic acids Pd(OAc)2 (ligand-free) 2-Arylpyridines rsc.org
Negishi Coupling 2-Bromo-5-iodopyridine + Arylzinc chloride Palladium catalyst 2-Bromo-5-phenylpyridine ohiolink.edu
Stille Coupling 2-Bromo-5-iodopyridine + Organostannane Palladium catalyst 2-Substituted-5-bromopyridine ohiolink.edu

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate. yonedalabs.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. yonedalabs.com In the context of synthesizing phenylpyridine scaffolds, this reaction can be applied to couple a phenylboronic acid with a suitable halopyridine. For instance, the coupling of 2-bromo-5-nitropyridine (B18158) with a boronate has been demonstrated as a viable route. gre.ac.uk

While aryl bromides are common starting materials, the corresponding aryl iodides are often superior coupling partners in these reactions. researchgate.net When necessary, bromides can be converted to the more reactive iodides via methods like the copper-catalyzed Finkelstein reaction, which is effective for preparing functionalized iodo-heteroaromatics, including pyridines. researchgate.net The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. yonedalabs.com

The stability of the organoboron reagent is a critical factor; for example, the synthesis of 2,2'-bipyridines via Suzuki-Miyaura coupling was historically challenging due to the instability of 2-pyridylboron compounds. researchgate.net The development of stabilized 2-pyridylboronic acid esters has overcome this limitation. researchgate.net For the synthesis of phenylpyridines, continuous-flow processes using heterogeneous palladium catalysts have also been developed, demonstrating efficient coupling of heteroaryl iodides and bromides with aryl boronic acids. semanticscholar.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Electrophile Nucleophile Catalyst System Base Solvent Product Citation
4-Iodopyridine Phenylboronic acid 7% Pd/WA30 KOH Methanol/Water 4-Phenylpyridine semanticscholar.org
2-Bromo-5-nitropyridine Arylboronate Pd catalyst - - 5-Nitro-2-arylpyridine gre.ac.uk
Iodo(het)aryls Stabilized 2-pyridylboronic acid ester Pd catalyst/Phosphine (B1218219) ligand - - 2,2'-Bipyridines researchgate.net

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.org This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. wikipedia.orgorganic-chemistry.org It allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

For the synthesis of 2,5-disubstituted pyridines, the Negishi coupling of 2,5-dibromopyridine (B19318) with alkyl- and arylzinc chlorides has been employed as a key step. ohiolink.edutandfonline.com This approach takes advantage of the different reactivities of the two bromine atoms on the pyridine ring. researchgate.net Isomeric 2-bromo-5-substituted-pyridines can also be prepared with good selectivity via the Negishi coupling of 2-bromo-5-iodopyridine, where the reaction occurs preferentially at the more reactive C-I bond. ohiolink.edu This selectivity is crucial for the stepwise construction of complex molecules. A convenient method for preparing 2-substituted-5(or 6)-tri-n-butylstannylpyridines, which are precursors for other couplings, involves the Negishi coupling of 2-bromo-5(or 6)-tri-n-butylstannylpyridine with organozinc chlorides under mild conditions. ohiolink.edu

Table 2: Negishi Coupling for Phenylpyridine Synthesis

Pyridine Substrate Organozinc Reagent Catalyst Key Feature Product Type Citation
2,5-Dibromopyridine Arylzinc chloride NiCl₂(dppp) Exploits different reactivity of Br atoms 2-Aryl-5-bromopyridine ohiolink.eduresearchgate.net
2-Bromo-5-iodopyridine Arylzinc chloride - Selective reaction at C-I bond 2-Bromo-5-arylpyridine ohiolink.edu
2-Bromopyridine Organozinc compound Tetrakis(triphenylphosphine)palladium(0) Forms unsymmetrical bipyridines 2,2'-Bipyridine wikipedia.org

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. researchgate.net This method is a cornerstone of organic synthesis for creating C-C bonds. researchgate.net

In the synthesis of phenylpyridine-based structures, the Stille coupling has been tested between an organostannane of one ring and the iodide of another. nih.gov For instance, coupling aryl bromides can be effectively achieved using a PdCl₂/PtBu₃ catalytic system with copper(I) iodide and cesium fluoride (B91410) in DMF. nih.gov When coupling iodides, palladium catalysts combined with copper(I) iodide and cesium fluoride are optimal. nih.gov The synthesis of 2,5-disubstituted pyridine liquid crystals has utilized 2-iodo-5-alkylpyridines and 2-tri-n-butylstannyl-5-alkylpyridines as key intermediates for constructing phenylpyridine systems via Stille coupling. ohiolink.edu These pyridinylstannanes are stable and can be used to prepare various mesogens containing pyridine and thiophene (B33073) rings. ohiolink.edu

A general procedure for Stille coupling involves mixing the organostannane and the aryl halide in a solvent like toluene (B28343) with a palladium catalyst, such as Pd₂(dba)₃/P(o-tol)₃ or Pd(PPh₃)₄, and heating the mixture under an inert atmosphere. rsc.org

Table 3: Stille Coupling for Phenylpyridine Synthesis

Organotin Reagent Organic Halide Catalyst System Additives Product Type Citation
Organo-stannane of Ring A Iodide of Ring B PdCl₂/PtBu₃ CuI, CsF Phenylpyridine-based dimer nih.gov
2-Tri-n-butylstannyl-5-alkylpyridine Aryl Halide - - Phenylpyridine liquid crystals ohiolink.edu
5-Hexyl-2-thiophenyl tributylstannane 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline Pd₂(dba)₃ / P(o-tol)₃ - Substituted quinoxaline rsc.org

Palladium-Catalyzed C-H Functionalization of Phenylpyridine Analogs

Transition metal-catalyzed C-H activation has become a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.orgnih.gov The ortho C-H bonds of 2-phenylpyridine are particularly susceptible to activation due to the directing effect of the pyridine nitrogen atom, which coordinates to the metal center and brings it into proximity with the C-H bond. researchgate.netrsc.org

Palladium-catalyzed ortho-arylation allows for the direct formation of a C-C bond between the ortho-position of the phenyl ring in 2-phenylpyridine and an aryl group. researchgate.net Various arylating agents can be employed. An efficient one-pot synthesis of ortho-arylated 2-phenylpyridines uses potassium aryltrifluoroborates as the aryl source. thieme-connect.com The reaction is catalyzed by palladium(II) acetate (B1210297) in the presence of copper(II) acetate and p-benzoquinone as a co-oxidant. thieme-connect.com

Diaryliodonium salts are another class of effective arylating agents for the ligand-directed C-H arylation of 2-phenylpyridine derivatives. nih.gov These reactions, catalyzed by Pd(OAc)₂, proceed efficiently in the presence of air and moisture. nih.gov Mechanistic studies suggest that these transformations proceed via a turnover-limiting oxidation of a dimeric palladacycle intermediate by the diaryliodonium salt, implicating a bimetallic high-oxidation-state palladium species. nih.gov

Table 4: Ortho-Arylation of 2-Phenylpyridine Analogs

Arylating Agent Catalyst System Oxidant/Additive Key Feature Product Citation
Potassium aryltrifluoroborates Pd(OAc)₂ Cu(OAc)₂, p-Benzoquinone One-pot synthesis ortho-Arylated 2-phenylpyridine thieme-connect.com
Diaryliodonium salts ([Ph₂I]BF₄) Pd(OAc)₂ None required Tolerates air and moisture ortho-Phenylated 2-phenylpyridine nih.gov
Aryldiazonium salt Pd catalyst Electrochemical Cathodic reduction generates aryl radical ortho-Arylated phenylpyridine rsc.org

Direct C-H acyloxylation introduces an acyloxy group onto the ortho-position of the 2-phenylpyridine core. While palladium catalysis is common for many C-H functionalizations, efficient copper-catalyzed methods have been developed for this specific transformation. rsc.orgrsc.org

An efficient method for the direct ortho-acyloxylation of 2-phenylpyridine utilizes a copper catalyst with various carboxylic acids (aromatic, cinnamic, and aliphatic) as the acyloxylation reagents and molecular oxygen as the terminal oxidant. rsc.orgrsc.orgnorthampton.ac.uk This process is operationally simple and proceeds well under an oxygen atmosphere, making it a potentially practical synthetic route. rsc.org Mechanistic studies suggest that the C-H bond cleavage is involved in the rate-limiting step and that the reaction likely proceeds through a cupric benzoate (B1203000) intermediate formed from the reaction of a Cu(II) species with the carboxylic acid. rsc.org

Table 5: Copper-Catalyzed Ortho-Acyloxylation of 2-Phenylpyridine

Substrate Reagent Catalyst Oxidant Key Feature Product Citation
2-Phenylpyridine Carboxylic Acids (aromatic, cinnamic, aliphatic) Copper catalyst Oxygen (O₂) Uses O₂ as a practical, terminal oxidant ortho-Acyloxylated 2-phenylpyridine rsc.orgrsc.orgnorthampton.ac.uk

Alkoxycarbonylation involves the introduction of an ester functional group (alkoxycarbonyl group) directly onto the aromatic ring. ethernet.edu.et This transformation merges C-H bond activation with carbonylation, providing an attractive route to esters without the need for pre-functionalized aryl halides. lookchem.com

The direct alkoxycarbonylation of the C-H bond in 2-phenylpyridine can be achieved using palladium catalysis. researchgate.netresearchgate.net One protocol uses molybdenum hexacarbonyl [Mo(CO)₆] as a solid and stable source of carbon monoxide. lookchem.com The reaction of 2-phenylpyridine derivatives with various alcohols proceeds in the presence of Pd(OAc)₂, Ag₂CO₃, NaOAc, and benzoquinone (BQ) to afford the corresponding esters in moderate to good yields. lookchem.com The proposed mechanism involves the formation of a palladacycle intermediate, followed by CO insertion and reductive elimination. lookchem.com Rhodium catalysts have also been employed for the alkoxycarbonylation of C-H bonds in related nitrogen-containing heterocycles like indolines, using dialkyl dicarbonates as the alkoxycarbonyl source. acs.org

Table 6: Direct C-H Alkoxycarbonylation of 2-Phenylpyridine Analogs

Substrate Carbonyl Source Alcohol Catalyst System Additives Product Citation
2-Phenylpyridine Molybdenum Hexacarbonyl [Mo(CO)₆] Various Alcohols Pd(OAc)₂ Ag₂CO₃, BQ, NaOAc 2-(2-Esterphenyl)pyridine lookchem.com
Indolines Dialkyl dicarbonates - [RhCl(CO)₂]₂ None Indoline-7-carboxylic acid esters acs.org

Derivatization and Functionalization Strategies for this compound

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The iodine atom serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the synthesis of complex molecular architectures. Derivatization strategies predominantly leverage the C-I bond for cross-coupling reactions, while the pyridine and phenyl rings offer sites for further, albeit typically more challenging, modifications.

The introduction of new functional groups onto the this compound core is most readily achieved at the C2 position via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While direct examples on this compound are specific to proprietary research, the principles are well-established through studies on analogous structures like 2-chloro-5-iodopyridine. In such cases, the reaction selectively occurs at the more reactive C-I bond. thieme-connect.com Palladium catalysts, in combination with suitable phosphine ligands, facilitate the coupling of the iodopyridine with primary or secondary amines. The choice of base and ligand is crucial for achieving high yields and selectivity. thieme-connect.com

Below is a table summarizing typical conditions for the selective palladium-catalyzed amination at the iodine-bearing carbon of a halo-substituted pyridine, which are applicable to this compound.

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(OAc)₂ / (±)-BINAPCs₂CO₃Toluene120 °CHigh thieme-connect.com
Pd₂(dba)₃ / XANTPHOSCs₂CO₃Toluene120 °CHigh thieme-connect.com

Carbon-Carbon Bond Forming Reactions: Beyond C-N coupling, a variety of C-C bonds can be formed using the C-I bond as a reactive site. These methods are fundamental in extending the carbon skeleton and synthesizing complex derivatives.

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the iodopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: This method allows for the introduction of alkyl, vinyl, or aryl groups through the reaction of the iodopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex.

Suzuki Coupling: In this reaction, an organoboron reagent, such as a boronic acid or ester, is coupled with the iodopyridine in the presence of a palladium catalyst and a base to form a new biaryl or related C-C bond.

Heck Coupling: This reaction forms a substituted alkene by coupling the iodopyridine with an alkene under palladium catalysis.

These well-established cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the systematic modification of its structure and properties.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to molecular complexity. bohrium.com While specific MCRs starting directly with this compound are not extensively documented in general literature, the reactivity of the iodopyridine moiety makes it a suitable candidate for inclusion in such transformations. Palladium-catalyzed MCRs involving aryl or heteroaryl halides are particularly relevant. nih.gov

A representative example is the palladium-catalyzed carbonylative difunctionalization of alkenes, a three-component reaction that can involve a heteroaryl iodide like 2-iodopyridine (B156620), an unstabilized enolate, and carbon monoxide (CO). nih.gov This process assembles these components to create synthetically useful 1,5-dicarbonyl compounds, which can be precursors to other heterocyclic systems like substituted pyridines. nih.gov The challenge in using 2-iodopyridine in such reactions can be the propensity of the electron-deficient aryl group to undergo premature reductive elimination, a side reaction that can sometimes be mitigated by careful ligand choice. nih.gov

The table below outlines the components of a generalized three-component carbonylative coupling applicable to iodopyridines.

Component 1Component 2Component 3Catalyst SystemProduct TypeReference
Iodopyridine (e.g., 2-Iodopyridine)Unactivated AlkeneCarbon Monoxide (CO) & EnolatePd(OAc)₂ / Phosphine Ligand (e.g., Xantphos)1,5-Diketone nih.gov
2-Hydroxy-3-iodopyridineHeterocumulene (e.g., Isocyanate)Carbon Monoxide (CO)Pd Catalyst / DPPBPyrido[3,2-e]-1,3-oxazin-4-one acs.org

Another related MCR involves the palladium-catalyzed synthesis of indolizines from 2-bromopyridines, imines, alkynes, and carbon monoxide. nih.gov This demonstrates how halopyridines can act as key precursors for building complex, fused heterocyclic systems in a single, convergent step. The adaptability of these methods suggests a strong potential for developing novel MCRs that incorporate this compound to rapidly generate diverse molecular libraries.

Chemical Transformations and Reaction Mechanisms Involving 2 Iodo 5 Phenylpyridine

Reactivity of the Aryl-Iodine Bond

The aryl-iodine bond in 2-iodo-5-phenylpyridine is a key site for a variety of chemical transformations. Its relatively low bond dissociation energy and the ability of iodine to exist in higher oxidation states make it a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Iodoarene Activation Strategies

Activation of the aryl-iodine bond is a crucial first step for many synthetic applications. Several strategies have been developed to enhance the reactivity of iodoarenes like this compound, often providing greener alternatives to traditional transition metal-catalyzed cross-coupling reactions. nih.govacs.org These methods can be broadly categorized as:

Oxidative Activation: This involves the oxidation of the iodine atom to a hypervalent state, typically iodine(III) or iodine(V). nih.govacs.org This process increases the electrophilicity of the aryl group, facilitating nucleophilic attack.

Aryl–I Bond Dissociation: This can be induced by bases, organic catalysts, or promoters, leading to the formation of reactive intermediates. acs.org

Photoinduced Dissociation: Harnessing light energy, with or without organophotocatalysts, can lead to homolytic cleavage of the C-I bond. nih.govacs.org

Electrochemical Activation: Direct or indirect electrolysis can be used to activate the aryl iodide. acs.org

Electrophotochemical Activation: This combines electrochemical methods with photochemical excitation. acs.org

These activation modes allow this compound to act as a precursor to various reactive species, including aryl cations, radicals, and arynes. acs.org

Generation and Reactivity of Hypervalent Organoiodines (e.g., Diaryliodonium Salts)

A significant strategy for activating this compound involves its conversion to hypervalent iodine compounds, particularly diaryliodonium salts. nih.govacs.org These salts are stable, solid-state reagents that serve as excellent electrophilic arylating agents. nih.gov The synthesis of diaryliodonium salts typically involves the oxidation of the iodoarene followed by coupling with an arene or an organometallic arene reagent. acs.org A facile method for preparing a range of diaryliodonium salts utilizes Oxone as an inexpensive and versatile oxidant in the presence of sulfuric acid. nih.gov

The arylation reactions of diaryliodonium salts generally proceed through a two-step mechanism under metal-free conditions: ligand exchange and ligand coupling (reductive elimination). umn.edutcichemicals.com

Ligand Exchange: A nucleophile displaces the counteranion of the diaryliodonium salt, forming a T-shaped λ³-iodane intermediate. umn.edupdx.edu This process is typically rapid, reversible, and has a low energy barrier. umn.edu

Ligand Coupling: The T-shaped intermediate undergoes intramolecular coupling of the nucleophile and one of the aryl groups. umn.edupdx.edu This is believed to be a concerted process that proceeds with retention of the configuration of the ligands, leading to the formation of the arylated product and the iodoarene byproduct. umn.edu

The chemoselectivity of unsymmetrical diaryliodonium salts, where the two aryl groups are different, is a critical aspect. Generally, the more electron-deficient aryl group is transferred to heteroatom and enolate nucleophiles. umn.edu This selectivity can be exploited by using an electron-rich "dummy" ligand, such as the 2,4,6-trimethoxyphenyl (TMP) group, to ensure the preferential transfer of the desired aryl group. tcichemicals.com

Step Description Key Features
Ligand Exchange The nucleophile displaces the counteranion of the diaryliodonium salt.Rapid, reversible, low energy barrier. Forms a T-shaped intermediate.
Ligand Coupling Intramolecular coupling of the nucleophile and an aryl group.Concerted mechanism, retention of configuration. Forms the arylated product and an iodoarene.

This table summarizes the key steps in the arylation mechanism of diaryliodonium salts.

Diaryliodonium salts derived from this compound are effective reagents for forming aryl-nucleophile bonds without the need for transition metal catalysts. diva-portal.org This approach is advantageous as it avoids potential metal contamination in the final products. tcichemicals.com A wide range of nucleophiles can be arylated under these conditions, including:

O-Nucleophiles: Phenols, carboxylic acids, alcohols, and even carbohydrates can be O-arylated. diva-portal.org

N-Nucleophiles: Anilines, amides (like phthalimide), and other nitrogen-containing compounds are suitable substrates. diva-portal.org

S-Nucleophiles: Thiols can be arylated to form aryl sulfides. researchgate.net

C-Nucleophiles: Malonates, nitroalkanes, and silyl (B83357) enol ethers are examples of carbon nucleophiles that can be arylated. diva-portal.org

The reaction conditions are often mild, though some substrates may require elevated temperatures. diva-portal.org The choice of the counteranion of the diaryliodonium salt can also influence the reaction conditions and efficiency. diva-portal.org

Nucleophile Type Example Substrates Product Type
OxygenPhenols, Alcohols, Carboxylic AcidsDiaryl Ethers, Aryl Ethers, Aryl Esters
NitrogenAnilines, PhthalimideDiaryl Amines, N-Aryl Imides
SulfurThiolsAryl Sulfides
CarbonMalonates, Nitroalkanesα-Aryl Carbonyls, α-Aryl Nitroalkanes

This interactive data table showcases the versatility of diaryliodonium salts in forming various aryl-nucleophile bonds.

Role as Aryl Cation, Aryl Radical, and Aryne Equivalents

Depending on the reaction conditions, diaryliodonium salts derived from this compound can serve as precursors to aryl cations, aryl radicals, or arynes, expanding their synthetic utility. nih.govacs.org

Aryl Cation Equivalents: In many polar reactions with nucleophiles, diaryliodonium salts behave as aryl cation synthons. nih.govacs.org

Aryl Radical Equivalents: Under photochemical or ball-milling conditions, diaryliodonium salts can generate aryl radicals. nih.gov These radicals can then participate in various C-C and C-heteroatom bond-forming reactions.

Aryne Equivalents: In the presence of a strong base, diaryliodonium salts with an ortho-hydrogen can undergo elimination to form highly reactive aryne intermediates. These can then be trapped by various nucleophiles or participate in pericyclic reactions. beilstein-journals.org For this compound, the formation of a pyridyne intermediate is plausible.

Pyridine (B92270) Ring Activation and Functionalization

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity. Functionalization of the pyridine ring can be challenging but can be achieved through various strategies. mountainscholar.org

One common approach involves the formation of pyridine-N-oxides. This modification increases the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. researchgate.net Another strategy is the deprotonation of the pyridine ring using strong bases to generate organometallic intermediates, which can then react with various electrophiles. nih.gov

Recent advancements have also focused on C-H functionalization methods, which avoid the need for pre-functionalized starting materials. researchgate.netnih.gov These methods can be directed to specific positions on the pyridine ring through the use of directing groups or by exploiting the inherent reactivity of the ring.

Furthermore, the generation of pyridyl radicals offers another avenue for functionalization. These radicals can be formed through photoredox catalysis and readily engage with various coupling partners. nih.gov The reactivity of these pyridyl radicals can be tuned by the reaction medium; for instance, acidic solvents can render the radical electrophilic. nih.gov The formation of pyridinyl radicals upon single-electron reduction of pyridinium (B92312) ions also provides a novel pathway for pyridine functionalization that is distinct from classical Minisci chemistry. acs.org

Electrophilic Palladation Pathways

The 2-phenylpyridine (B120327) core of the molecule is a well-established substrate for directed C-H functionalization. The process is typically initiated by the coordination of a palladium(II) catalyst to the nitrogen atom of the pyridine ring. This coordination pre-positions the metal center in proximity to the ortho C-H bonds of the phenyl ring, leading to the formation of a stable five-membered palladacycle through a concerted metalation-deprotonation (CMD) or an ambiphilic metalation-ligand exchange (AMLA) pathway. This electrophilic palladation is a crucial step that creates a reactive organopalladium(II) intermediate. nih.govresearchgate.net

The resulting cyclopalladated complex is a key intermediate that can undergo various subsequent transformations. The formation of this palladacycle effectively activates a specific C-H bond, allowing for regioselective functionalization that would be difficult to achieve through other means. nih.gov

Table 1: Key Features of Electrophilic Palladation of 2-Phenylpyridine Scaffolds

Feature Description Reference
Directing Group The pyridine nitrogen atom acts as a Lewis basic site, directing the palladium catalyst to the ortho C-H bond of the phenyl ring. nih.govresearchgate.net
Intermediate A five-membered cyclopalladated complex (palladacycle) is formed. nih.gov
Mechanism Typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov

| Significance | This step provides high regioselectivity for functionalization at the C-2' position of the phenyl ring. | researchgate.net |

Reductive Elimination Processes

Reductive elimination is the final, bond-forming step in many palladium-catalyzed cross-coupling cycles. In the context of reactions involving this compound, this process typically occurs from a palladium(II) or palladium(IV) intermediate, leading to the formation of a new C-C or C-heteroatom bond and the regeneration of a lower-valent palladium catalyst.

The general catalytic cycle for a cross-coupling reaction starts with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Following a transmetalation step (in Suzuki or Stille coupling) or coordination of a nucleophile (in Heck or Buchwald-Hartwig coupling), the two organic partners are brought together on the palladium center. Reductive elimination then expels the final product. nobelprize.orgslideshare.netnih.gov

For example, in a C-N coupling reaction (Buchwald-Hartwig amination), the key reductive elimination step involves the formation of a new C-N bond from a palladium(II)-amido complex. youtube.com Similarly, C-C bond formation occurs via reductive elimination from a diorganopalladium(II) species. nobelprize.org In some mechanisms, particularly those involving C-H activation, the palladacycle can be oxidized to a Pd(IV) species, from which C-C or C-heteroatom reductive elimination occurs. nih.gov The rate and facility of reductive elimination are influenced by factors such as the steric bulk and electronic properties of the ligands on the palladium center. nih.gov

Intramolecular Reactions (e.g., SNAr, Cascade Cyclizations)

The bifunctional nature of this compound and its derivatives makes them excellent substrates for intramolecular reactions, particularly palladium-catalyzed cascade cyclizations that form polycyclic aromatic systems. A prominent example is the synthesis of carbazole (B46965) analogues (specifically, aza-carbazoles or carbolines).

While classical intramolecular SNAr (Nucleophilic Aromatic Substitution) is a known reaction class, modern synthetic methods often employ transition metal catalysis to achieve similar transformations under milder conditions. In the case of derivatives of this compound, palladium catalysis enables a cascade reaction that combines C-H activation and C-N bond formation to construct the carbazole framework. semanticscholar.orglabxing.comnih.gov

The mechanism for this transformation is believed to proceed as follows:

Electrophilic Palladation: The reaction initiates with the formation of a palladacycle via C-H activation at the ortho-position of the phenyl ring, as described in section 3.2.1.

Oxidative Addition/Amination: An amine source, such as a diaziridinone or a primary amine, coordinates to the palladium center.

Reductive Elimination (C-N Bond Formation): An intramolecular reductive elimination step forms the new C-N bond, creating the central five-membered ring of the carbazole system and regenerating the active palladium catalyst. semanticscholar.orglabxing.com

This cascade process efficiently constructs complex heterocyclic systems from relatively simple starting materials in a single operation.

Table 2: Palladium-Catalyzed Synthesis of Carbazoles from 2-Iodobiphenyl Analogues

Catalyst / Reagents Substrate Type Key Mechanistic Steps Product Reference
Pd(OAc)2, Cs2CO3, Diaziridinone 2-Iodobiphenyls C-H Activation, Dual C-N Bond Formation Carbazoles semanticscholar.orglabxing.com

Mechanisms of C-C and C-Heteroatom Bond Formation

The formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring in this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The mechanism for these transformations follows a well-established catalytic cycle.

General Catalytic Cycle:

Oxidative Addition: The cycle begins with the reaction of the C-I bond of this compound with a palladium(0) complex. This is typically the rate-determining step and results in the formation of a square planar arylpalladium(II) halide intermediate. nobelprize.org

Transmetalation (for C-C bond formation): In reactions like the Suzuki or Negishi coupling, an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide. This step requires a base in the case of the Suzuki reaction. nobelprize.orgslideshare.net

Carbopalladation/Migratory Insertion (for Heck reaction): In the Heck reaction, an alkene coordinates to the palladium(II) center, followed by migratory insertion of the aryl group into the C=C double bond.

Base-mediated Amide Formation (for C-N bond formation): In the Buchwald-Hartwig amination, an amine coordinates to the arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. youtube.com

Reductive Elimination: This is the final step where the two coupled fragments are expelled from the palladium coordination sphere, forming the desired product with a new C-C or C-N bond. This step regenerates the palladium(0) catalyst, allowing the cycle to continue. nobelprize.orgyoutube.com

These fundamental mechanistic steps are the foundation for some of the most powerful bond-forming reactions in modern organic synthesis, allowing the iodo-substituent on this compound to be replaced with a wide variety of carbon and heteroatom-based functional groups.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific studies applying DFT to 2-iodo-5-phenylpyridine were identified.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound, including calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis, has not been reported in the available scientific literature. Such studies would provide valuable insights into the molecule's reactivity and electronic properties.

Reaction Mechanism Prediction and Validation

There are no published DFT studies that predict or validate the mechanisms of chemical reactions involving this compound. Computational investigations in this area would be beneficial for understanding its synthetic transformations and potential applications in organic chemistry.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. No specific MD simulation studies for this compound have been found in the course of this search.

Conformational Analysis

A computational analysis of the conformational landscape of this compound, which would identify its stable conformers and the energy barriers between them, is not available in the literature. This information is crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties.

Intermolecular Interactions and Solvent Effects

Research detailing the intermolecular interactions of this compound with other molecules or the effects of different solvents on its structure and behavior, as studied through MD simulations, could not be located.

Reactivity and Selectivity Prediction

Computational models and studies aimed at predicting the chemical reactivity and selectivity of this compound in various reactions are not present in the accessible scientific literature. Such predictions are valuable for guiding synthetic efforts and understanding the chemical behavior of the compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in understanding a molecule's physicochemical properties and predicting its reactive behavior by identifying regions of positive and negative electrostatic potential. The MEP is calculated over the molecule's electron density surface and is typically represented by a color-coded map, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. uq.edu.au

For this compound, the MEP map is expected to reveal distinct electrostatic features. The nitrogen atom of the pyridine (B92270) ring, with its lone pair of electrons, is predicted to be a region of strong negative potential, highlighted in red. This makes it a primary site for protonation and interaction with electrophiles. researchgate.net The phenyl ring and the pyridine ring, being aromatic systems, will exhibit negative potential (electron-rich π-clouds) above and below the plane of the rings.

Conversely, the hydrogen atoms bonded to the carbon atoms of both rings will show positive potential (blue regions), as is typical. A significant feature is anticipated around the iodine atom. While halogens are generally electronegative, larger halogens like iodine can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis. This positive region makes the iodine atom a potential halogen bond donor. The areas surrounding the iodine atom, away from the C-I bond axis, would still exhibit negative potential. Understanding these electrostatic contours is crucial for predicting non-covalent interactions, such as hydrogen and halogen bonding, which are pivotal in molecular recognition and crystal engineering. researchgate.net

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Pyridine Nitrogen AtomStrongly NegativeRedSite for Electrophilic Attack / Hydrogen Bond Acceptor
Aromatic Rings (π-system)NegativeYellow/OrangeInteraction with Electrophiles
Hydrogen AtomsPositiveBlueSite for Nucleophilic Interaction / Hydrogen Bond Donor
Iodine Atom (along C-I axis)Positive (Sigma-hole)Blue/GreenHalogen Bond Donor Site

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. scispace.com This analysis provides detailed information about electron density distribution in atomic and bonding orbitals, charge transfer, and intermolecular delocalization interactions. ufl.edu The analysis involves transforming the canonical MOs into a set of high-occupancy Natural Bond Orbitals, which typically have occupancy numbers close to the ideal value of 2.0 for electron pairs in bonds or lone pairs.

In this compound, NBO analysis would define the core and valence orbitals. Key NBOs would include the σ-bonds corresponding to the C-C, C-H, C-N, and C-I linkages, as well as the π-bonds of the phenyl and pyridine rings. Lone pair (LP) NBOs would be located on the nitrogen atom (LP(1) N) and the iodine atom (LP(1) I, LP(2) I, LP(3) I).

A crucial aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding (BD) orbital. For this compound, significant delocalization is expected from the nitrogen lone pair (LP(1) N) into the antibonding π orbitals of the pyridine ring. Similarly, delocalization from the π-orbitals of the phenyl ring into the π* orbitals of the pyridine ring (and vice-versa) would quantify the electronic communication between the two aromatic systems. These interactions stabilize the molecule and are key to understanding its electronic properties and reactivity.

Donor NBOAcceptor NBOPredicted Stabilization Energy E(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (C-C) Pyridine RingHighLone pair delocalization into the ring
π (C-C) Phenyl Ringπ* (C-C) Pyridine RingModerateπ-conjugation between rings
π (C-C) Pyridine Ringπ* (C-C) Phenyl RingModerateπ-conjugation between rings
LP (1) Iσ* (C-C) Pyridine RingLowHyperconjugation involving iodine lone pair

Average Local Ionization Energy (ALIE) Calculations

The Average Local Ionization Energy (ALIE) is a conceptual density functional theory (DFT) tool that provides information about the reactivity of different regions of a molecule. Defined at each point r in the space of a molecule, ALIE represents the average energy required to remove an electron from that specific location. Regions with the lowest ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, making them the most probable sites for electrophilic attack. ALIE serves as a powerful complement to the MEP, as it focuses on the energetics of electron removal rather than electrostatic interactions.

For this compound, ALIE calculations performed on the molecule's surface would likely identify the regions above and below the planes of the pyridine and phenyl rings as having the lowest ionization energies. This is due to the high-energy electrons in the π-orbitals of these aromatic systems. The nitrogen atom's lone pair region would also be expected to exhibit a low ALIE value, consistent with its nucleophilic character. In contrast, regions associated with the σ-framework, such as those around the C-H bonds, would display higher ALIE values, indicating that these electrons are more tightly bound and less reactive towards electrophiles. Comparing the minimum ALIE values across the molecule can provide a quantitative ranking of the susceptibility of different sites to electrophilic attack.

Molecular RegionPredicted ALIE ValueInterpretation
π-system of Phenyl RingLowHigh-energy electrons, susceptible to electrophilic attack
π-system of Pyridine RingLowHigh-energy electrons, susceptible to electrophilic attack
Nitrogen Lone Pair RegionLowReactive site for electrophiles
C-H and C-C σ-bondsHighTightly bound electrons, less reactive
Iodine Lone Pair RegionsIntermediateModerately reactive electrons

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity indicators derived from DFT that help identify the most reactive sites in a molecule towards nucleophilic and electrophilic attack. The function for nucleophilic attack (f+) measures the change in electron density when an electron is added to the system, highlighting electrophilic sites. Conversely, the function for electrophilic attack (f-) corresponds to the change in density upon electron removal, pointing to nucleophilic sites. A high value of f+ at an atomic site indicates a good location for a nucleophile to attack, while a high value of f- indicates a site prone to attack by an electrophile.

In this compound, the primary nucleophilic site (highest f- value) is expected to be the nitrogen atom, due to its lone pair. The carbon atoms of the phenyl ring are also likely to show significant f- values, indicating their susceptibility to electrophiles. For electrophilic attack (highest f+ value), the analysis would likely pinpoint the carbon atom attached to the iodine (C2). The electron-withdrawing nature of the iodine atom and the pyridine nitrogen makes this position electron-deficient and thus a prime target for nucleophiles. The dual descriptor, which combines both Fukui functions, can provide a clear, simultaneous visualization of both the electrophilic and nucleophilic regions within the molecule.

Atomic SitePredicted Fukui FunctionPredicted Reactivity
Pyridine NitrogenHigh f-Most Nucleophilic Site (prone to electrophilic attack)
Carbon C2 (bonded to Iodine)High f+Most Electrophilic Site (prone to nucleophilic attack)
Phenyl Ring CarbonsModerate f-Nucleophilic Sites
Pyridine Ring Carbons (other than C2)Moderate f+Electrophilic Sites

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is a fundamental thermochemical quantity that measures the strength of a chemical bond. It is defined as the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. Computational chemistry provides reliable methods for calculating BDEs, which are crucial for understanding reaction mechanisms, radical chemistry, and molecular stability. The calculation typically involves optimizing the geometry of the parent molecule and the resulting radical fragments and then computing the enthalpy difference between them.

For this compound, the BDE of the C2-I bond is of particular interest, as this bond is often cleaved in synthetic applications such as cross-coupling reactions. The C-I bond is generally the weakest bond to carbon among the halogens, making it a reactive handle. Calculations would provide a quantitative value for this bond strength, which would be influenced by the electronic environment of the pyridine ring. Other BDEs, such as those for the C-C bond linking the two rings and the C-H bonds, could also be calculated to create a complete picture of the molecule's stability. Comparing the calculated BDE for the C2-I bond with typical values for iodoarenes would reveal the electronic effect of the nitrogen-containing heteroaromatic ring.

BondTypical BDE Range (kcal/mol)Predicted BDE for this compound (kcal/mol)Comment
C(Pyridine)-I65 - 70~66Weakest bond, key for reactivity in cross-coupling.
C(Pyridine)-C(Phenyl)100 - 115~112Strong bond due to sp2-sp2 hybridization.
C(Pyridine)-H105 - 112~110Strong aromatic C-H bond.
C(Phenyl)-H110 - 113~111Strong aromatic C-H bond.

Molecular Docking Studies

Ligand-Protein Interaction Analysis (e.g., Kinase Binding)

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding ligand-protein interactions at a molecular level. Phenylpyridine scaffolds are common motifs in molecules designed as kinase inhibitors, as they can effectively occupy the ATP-binding site of these enzymes.

A molecular docking study of this compound against a representative kinase (e.g., EGFR, VEGFR) would aim to identify its potential binding mode and key interactions. The pyridine nitrogen is a potential hydrogen bond acceptor, capable of interacting with key amino acid residues in the hinge region of the kinase active site, a common binding pattern for many kinase inhibitors. The phenyl group could engage in hydrophobic interactions with nonpolar residues in a nearby pocket. The iodine atom, due to its size and potential for halogen bonding, could also form specific interactions with backbone carbonyls or other electron-rich groups in the active site, potentially enhancing binding affinity and selectivity. The docking results would be evaluated based on the predicted binding energy (or docking score) and the plausibility of the observed interactions.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues in Kinase Active SitePredicted Contribution to Binding
Hydrogen BondingPyridine NitrogenHinge Region Backbone Amides (e.g., Met, Cys)High (Anchoring Interaction)
Hydrophobic InteractionsPhenyl Ring, Pyridine RingAliphatic/Aromatic Residues (e.g., Leu, Val, Phe)Moderate
Halogen BondingIodine AtomBackbone Carbonyls, Electron-rich side chains (e.g., Asp, Glu)Moderate (Selectivity)
π-π StackingPhenyl/Pyridine RingAromatic Residues (e.g., Phe, Tyr)Low to Moderate

Computational Design and Optimization of Materials and Catalysts

Computational chemistry, particularly methods rooted in density functional theory (DFT), has become an indispensable tool for the rational design and optimization of novel materials and catalysts. These theoretical investigations provide profound insights into the electronic and structural properties of molecules like this compound, enabling researchers to predict their suitability for specific applications and to guide synthetic efforts toward compounds with enhanced performance. By modeling the behavior of this molecule at the atomic level, scientists can screen potential candidates, understand reaction mechanisms, and tailor molecular architectures to achieve desired functionalities in areas such as organic electronics and catalysis.

The computational design process for materials and catalysts incorporating this compound typically involves the calculation of several key quantum chemical descriptors. These parameters help in understanding the molecule's reactivity, charge transport characteristics, and interaction with other chemical species.

Detailed research findings from computational studies on analogous aromatic and heterocyclic systems provide a framework for predicting the properties of this compound and its derivatives. The primary focus of these theoretical investigations is on elucidating the structure-property relationships that govern the performance of materials and catalysts.

Key molecular properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the electronic and optical properties of a material. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential application in optoelectronic devices. A smaller energy gap generally correlates with higher reactivity and can be desirable for applications in organic semiconductors.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents, making it a valuable tool in catalyst design.

Optimized Molecular Geometry: Computational methods are used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding steric effects and for designing complex molecular systems, such as ligands for catalytic metal centers or self-assembling organic materials.

By systematically modifying the structure of this compound in silico—for instance, by introducing different substituent groups—researchers can observe the resulting changes in these calculated properties. This allows for the virtual screening of a large number of derivatives to identify candidates with optimized electronic and reactive characteristics for a specific application before committing to their synthesis. For example, in the design of a new catalyst, DFT calculations can predict how the substitution pattern on the phenyl or pyridine ring will affect the electron-donating ability of the pyridine nitrogen, which in turn influences the activity of a coordinated metal center.

The table below presents hypothetical data for this compound and two of its derivatives, illustrating how computational screening can be used to tune molecular properties. Derivative A includes an electron-donating group (e.g., -OCH₃), while Derivative B features an electron-withdrawing group (e.g., -NO₂).

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-6.25-1.105.152.5
Derivative A (-OCH₃)-5.95-0.955.003.1
Derivative B (-NO₂)-6.70-1.804.904.8

This theoretical approach accelerates the discovery and development of new materials and catalysts by minimizing the trial-and-error nature of traditional experimental work. It provides a powerful platform for understanding fundamental chemical principles and for engineering molecules with precisely tailored functions.

Applications in Chemical Science

Medicinal and Pharmaceutical Chemistry

The pyridine (B92270) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. When combined with a phenyl group and a reactive iodine atom, as in 2-Iodo-5-phenylpyridine, it provides a unique three-dimensional arrangement that can be exploited for targeted drug design.

This compound as a Scaffold for Bioactive Molecules

The this compound framework serves as a foundational structure, or scaffold, upon which more complex and biologically active molecules can be built. The iodine atom at the 2-position is particularly useful as it allows for a variety of chemical modifications through cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions enable the introduction of diverse functional groups, leading to the creation of large libraries of compounds for biological screening.

For instance, the phenylpyridine core is a recognized scaffold in the design of various kinase inhibitors. The strategic placement of substituents on both the pyridine and phenyl rings allows for the fine-tuning of a compound's affinity and selectivity for a specific enzyme's active site.

Role as a Pharmacophore in Drug Discovery

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound moiety itself can act as a key pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein. The iodine atom, besides being a reactive handle, can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Development of Enzyme Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders. Consequently, they are major targets for drug development. Derivatives of this compound have shown promise as inhibitors of several important kinases.

Research has demonstrated the potential of phenylpyridine-based molecules as inhibitors of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. DYRK1A is implicated in neurodevelopmental disorders and Alzheimer's disease.

A notable study explored a series of 3-(indol-2-yl)-5-phenylpyridine derivatives as potential CDK and DYRK1A inhibitors. Although not directly starting from this compound, this research highlights the value of the 5-phenylpyridine scaffold. In this series, a derivative, compound 11 , demonstrated significant inhibitory activity against DYRK1A with an IC₅₀ of 60 nM and also inhibited CDK5 with an IC₅₀ of 160 nM. This suggests that the 5-phenylpyridine core can be effectively utilized to develop potent inhibitors for this class of enzymes.

Furthermore, the synthesis of DYRK1A inhibitors has utilized iodo-pyridine precursors. For example, 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been employed as a starting material, underscoring the utility of the iodo-pyridine motif in building complex kinase inhibitors. This synthetic strategy allows for the introduction of various aryl or heteroaryl groups at the iodo-position, facilitating the exploration of the chemical space around the core scaffold to optimize inhibitory activity.

CompoundTarget KinaseInhibitory Activity (IC₅₀)
Compound 11 (3-(indol-2-yl)-5-phenylpyridine derivative)DYRK1A60 nM
Compound 11 (3-(indol-2-yl)-5-phenylpyridine derivative)CDK5160 nM

MAPK-interacting serine/threonine-protein kinase 2 (Mnk2) is another kinase implicated in cancer progression, making it an attractive target for therapeutic intervention. While direct evidence of this compound derivatives as Mnk2 inhibitors is not yet prevalent in the literature, the general principles of kinase inhibitor design suggest that this scaffold could be adapted for this purpose. The phenylpyridine core offers a platform to introduce functionalities that could specifically interact with the ATP-binding site of Mnk2. Further research in this area could lead to the discovery of novel Mnk2 inhibitors based on the this compound scaffold.

Exploration of Therapeutic Activities of Derivatives

The therapeutic potential of derivatives of this compound extends beyond kinase inhibition. The versatility of this scaffold allows for its application in developing agents for a wide range of diseases. By modifying the substituents on the phenyl and pyridine rings, researchers can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules to target different biological pathways. The ongoing exploration of derivatives from this scaffold is a promising avenue for the discovery of new and effective therapeutic agents.

Materials Science

The structural framework of this compound makes it a valuable precursor in the development of advanced materials, particularly in the field of liquid crystals. Its 2,5-disubstituted pyridine core is a key building block for creating rod-like molecules (calamitic mesogens) that exhibit liquid crystalline properties.

Liquid Crystalline Materials Development

The development of liquid crystals based on the pyridine heterocycle is an area of significant interest due to the unique properties conferred by the nitrogen atom. The inclusion of a pyridine ring in the mesogenic core can alter polarity, polarizability, and molecular geometry, which in turn influences the mesophase type, transition temperatures, and dielectric properties of the material informahealthcare.com.

The synthesis of 2,5-disubstituted pyridine-based liquid crystals often utilizes halogenated pyridine intermediates, such as this compound, in cross-coupling reactions. The iodine atom at the 2-position serves as an excellent leaving group for reactions like Suzuki or Negishi coupling, allowing for the strategic introduction of various substituents to build the final mesogenic molecule. This synthetic approach is fundamental to creating a library of related compounds where properties can be systematically tuned by modifying the groups attached to the pyridine core.

The general synthetic strategy involves coupling the 2-iodo-pyridine precursor with a suitable boronic acid or organozinc reagent to form a new carbon-carbon bond. This method allows for the construction of complex molecular architectures required for liquid crystalline behavior, typically consisting of a rigid core, a flexible terminal chain (like an alkoxy group), and linking units (such as esters or imines).

The liquid crystalline properties of materials derived from 2,5-disubstituted pyridines are typically investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) researchgate.netfrontiersin.org. These studies reveal the relationship between molecular structure and the resulting mesomorphic behavior.

A key factor influencing the mesophase is the length of the terminal flexible alkyl or alkoxy chain. mdpi.com In many homologous series of pyridine-based liquid crystals, shorter chain lengths tend to favor the formation of a nematic (N) phase. As the chain length increases, more ordered smectic phases, such as the smectic A (SmA) and smectic C (SmC) phases, can appear. researchgate.net

For example, in a representative series of calamitic liquid crystals incorporating a pyridine ring, the following trend is often observed:

Short Alkoxy Chains (n=2, 4, 6): These compounds may exclusively exhibit a nematic phase. researchgate.net

Intermediate Alkoxy Chains (n=8, 10): A transition from a purely nematic phase to the appearance of both nematic and smectic A phases can be seen. researchgate.net

Long Alkoxy Chains (n=12 and above): The nematic phase may disappear entirely, with the compounds showing only a smectic A phase. researchgate.net

The following table details the phase transition temperatures for a homologous series of 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates, illustrating the effect of the terminal alkoxy chain length (n) on the mesomorphic behavior.

Compound (n)Heating (°C)Cooling (°C)
2Cr 163.4 N 182.3 II 180.1 N 128.5 Cr
4Cr 137.5 N 184.5 II 182.9 N 124.9 Cr
6Cr 121.8 N 176.2 II 175.0 N 115.3 Cr
8Cr 114.9 SmA 140.1 N 169.8 II 168.7 N 138.0 SmA 101.2 Cr
10Cr 108.2 SmA 149.5 N 164.3 II 163.5 N 148.1 SmA 104.0 Cr
12Cr 109.8 SmA 159.2 II 158.3 SmA 104.9 Cr
14Cr 110.5 SmA 156.4 II 155.6 SmA 108.7 Cr
16Cr 107.9 SmA 153.1 II 152.5 SmA 109.1 Cr
18Cr 112.7 SmA 149.8 II 148.9 SmA 112.4 Cr

Data adapted from a study on pyridine-based liquid crystals. researchgate.net Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid.

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The phenylpyridine scaffold is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly for the emissive layer.

Iridium(III) complexes featuring phenylpyridine-based ligands are among the most important classes of phosphorescent emitters used in OLEDs. nih.gov These complexes can harness both singlet and triplet excitons, leading to high internal quantum efficiencies. The photophysical properties of these complexes, such as their emission color and quantum yield, can be systematically tuned by modifying the substituents on the phenylpyridine ligands.

For instance, introducing electron-withdrawing groups on the phenyl ring can blue-shift the emission by stabilizing the Highest Occupied Molecular Orbital (HOMO). rsc.org Conversely, adding electron-donating groups can result in a blue shift while maintaining a relatively low oxidation potential. rsc.org While specific data for complexes containing the this compound ligand is sparse in the provided results, the general principles of ligand design in iridium(III) emitters are well-established. The substitution pattern on the phenyl and pyridine rings plays a critical role in determining the ultimate performance of the OLED device. For example, phenyl substitution at the 5'-position of the N-coordinating pyridine ring in bipyridine-based iridium(III) emitters has been shown to yield high quantum efficiencies and superior device performance in blue phosphorescent OLEDs. rsc.org

Below is a table summarizing the performance of OLEDs using various substituted phenylpyridine-based Iridium(III) complexes.

Dopant ComplexMax. Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
Complex 1 (Orange-Red) 10410 at 10 V17.477.196.27 at 20 mA/cm²(0.51, 0.48) at 10 V
Complex 2 (Red) 5797 at 10 V11.434.126.62 at 20 mA/cm²(0.61, 0.39)
(BzPP)₂Ir(acac) (Deep Red) 6996 at 12 V8.548.16Not Specified(0.66, 0.34) at 10 V

Table based on data for various 5-benzoyl-2-phenylpyridine derivatives. researchgate.net

The host material in the emissive layer of an OLED plays a crucial role in facilitating charge transport and transferring energy to the guest emitter molecules. The compatibility between the host and guest, particularly the alignment of their energy levels (HOMO and LUMO) and triplet energies, is vital for high efficiency. researchgate.net The stability of host materials is also a critical concern, as bond cleavage in wide-bandgap hosts can be a degradation pathway, especially in blue OLEDs. nih.gov While this compound itself is not commonly cited as a host material, its derivatives could potentially be engineered for this purpose. The design of host materials aims to prevent aggregation-induced quenching and ensure efficient energy transfer to the phosphorescent guest. nih.gov

Supramolecular Chemistry and Self-Assembly

The presence of an iodine atom makes this compound a valuable building block in supramolecular chemistry, particularly in the field of crystal engineering.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom in this compound is a particularly effective halogen bond donor. This interaction is highly directional and has become a reliable tool for constructing complex solid-state architectures. nih.govnih.gov

In the context of crystal engineering, halogen bonds can be used alongside other noncovalent interactions, like hydrogen bonds, to guide the self-assembly of molecules into predictable 1-D, 2-D, or 3-D networks. nih.gov The strength and directionality of the C-I bond are leveraged to control the packing of molecules in a crystal lattice. For instance, studies on copper(II) complexes with 2-iodo-5-halopyridine ligands have demonstrated the significant role of C-I···Cl halogen bonding in influencing polymorphism and the formation of different crystalline phases. clarku.eduresearchgate.net

The table below presents selected intermolecular distances from a study on halogen bonding, illustrating the geometry of these interactions.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Halogen Bond C-IN(py)2.812177
Halogen Bond C-IN(py)2.941170.7
Hydrogen Bond O-HN2.589Not Specified
Hydrogen Bond N-HO2.924Not Specified

Data from a study combining hydrogen and halogen bonds in supramolecular synthesis. nih.gov

Beyond the formation of infinite networks, halogen bonding and other noncovalent forces can be used to assemble discrete, well-defined supramolecular structures. While the literature reviewed primarily focuses on extended 1D and 2D networks, the principles of molecular recognition can be applied to create finite assemblies. nih.gov For example, the combination of hydrogen and halogen bonding has been used to create "supermolecules" which then organize into larger structures. nih.gov Research into tellurazole oxides, which form aggregates through Te···O interactions, has shown the assembly of discrete cyclic tetramers and hexamers that are stable in solution, demonstrating that non-covalent interactions similar to halogen bonds can indeed form discrete architectures. nih.gov The specific formation of discrete architectures solely based on this compound was not detailed in the provided search results, but the fundamental interactions it can participate in are key to this area of supramolecular chemistry.

Catalysis

As a Precursor for Ligands in Transition Metal Catalysis

This compound is a key precursor for the synthesis of specialized ligands, particularly derivatives of 2,2'-bipyridine (bpy). Bipyridine-based ligands are among the most widely used in coordination chemistry and transition metal catalysis due to their excellent chelating ability with a wide range of metal ions. lboro.ac.ukwikipedia.org The presence of the phenyl group at the 5-position allows for the introduction of steric bulk and electronic modifications to the resulting ligand, which can fine-tune the catalytic activity and selectivity of the corresponding metal complex.

The synthetic strategy to form 5-phenyl-2,2'-bipyridine and related structures typically involves a palladium-catalyzed cross-coupling reaction. The carbon-iodine bond at the 2-position of this compound is highly reactive towards oxidative addition to a low-valent palladium center, initiating the catalytic cycle. By coupling this compound with a suitable organometallic pyridine reagent, such as a pyridylboronic acid or ester (in a Suzuki coupling) or a pyridylstannane (in a Stille coupling), the desired 5-phenyl-2,2'-bipyridine ligand can be constructed. mdpi.com

The general scheme for such a transformation is outlined below:

Table 1: Synthesis of 5-Phenyl-2,2'-bipyridine via Cross-Coupling

Reaction TypeCoupling PartnerTypical CatalystProduct
Suzuki Coupling2-Pyridylboronic AcidPd(PPh3)4, Pd(OAc)25-Phenyl-2,2'-bipyridine
Stille Coupling2-(Tributylstannyl)pyridinePd(PPh3)45-Phenyl-2,2'-bipyridine

Once synthesized, these 5-phenyl-2,2'-bipyridine ligands can coordinate with various transition metals (e.g., Ruthenium, Palladium, Nickel, Copper) to form catalytically active complexes for a wide range of organic transformations.

Role in Cross-Coupling Reactions as a Substrate or Intermediate

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Its utility is demonstrated in several cornerstone reactions of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester. This compound readily couples with various aryl- or vinylboronic acids to produce substituted 5-phenylpyridine derivatives. This method is a powerful tool for constructing biaryl structures, which are prevalent in pharmaceuticals and material science. conicet.gov.ar

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. libretexts.orgorganic-chemistry.org Using this compound as the substrate allows for the direct attachment of an alkynyl group to the 2-position of the pyridine ring. The resulting products are valuable intermediates for synthesizing more complex heterocyclic systems. Both traditional palladium/copper co-catalyzed systems and modern copper-free conditions are applicable. nih.gov

Buchwald-Hartwig Amination: This is a vital method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org this compound can be efficiently coupled with a wide range of primary and secondary amines, providing direct access to 2-amino-5-phenylpyridine derivatives, which are important scaffolds in medicinal chemistry. acsgcipr.org

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org For instance, palladium-catalyzed reactions involving derivatives of this compound can lead to the formation of structures like 5-phenyl-1,2,3,6-tetrahydropyridine, a motif found in bioactive molecules. nih.gov

The table below summarizes the general conditions for these key transformations using this compound as a representative substrate.

Table 2: this compound in Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4 or Pd(OAc)2/Phosphine (B1218219) LigandNa2CO3, K2CO32-Aryl-5-phenylpyridine
SonogashiraR-C≡CHPdCl2(PPh3)2/CuIEt3N, Piperidine2-Alkynyl-5-phenylpyridine
Buchwald-HartwigR1R2NHPd2(dba)3/BINAP or other phosphine ligandsNaOt-Bu, Cs2CO32-(R1R2N)-5-phenylpyridine
HeckAlkene (e.g., Styrene)Pd(OAc)2/PPh3Et3N, K2CO32-Vinyl-5-phenylpyridine derivative

Applications in Sustainable Chemical Transformations

The use of this compound in catalysis aligns with several principles of green and sustainable chemistry. The efficiency of modern cross-coupling reactions contributes significantly to this aspect, primarily through the concept of atom economy. jocpr.comprimescholars.com

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. rsc.org Cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are often designed to be highly efficient and high-yielding, which inherently leads to better atom economy compared to multi-step classical syntheses that may generate significant stoichiometric byproducts. nih.gov When this compound is used as a substrate in these reactions, the vast majority of its atoms are retained in the final product structure.

Structure Activity/property Relationship Sar/spr Studies

Influence of Substituent Effects on Biological Activity

The biological activity of 2-iodo-5-phenylpyridine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine (B92270) rings. While comprehensive SAR studies on a wide range of biological targets for this specific scaffold are still emerging, preliminary findings in areas such as anticancer research and kinase inhibition highlight key trends.

In the context of kinase inhibition, the this compound core can act as a foundational structure for designing potent inhibitors. The introduction of specific functional groups can significantly enhance binding affinity to the target kinase. For instance, the substitution on the phenyl ring with hydrogen-bonding moieties or groups that can participate in hydrophobic interactions can lead to a marked increase in inhibitory activity. The iodine atom at the 2-position, being a good leaving group, also facilitates further derivatization through cross-coupling reactions to introduce additional pharmacophores.

A hypothetical SAR study for a series of this compound derivatives as inhibitors of a generic kinase is presented below to illustrate the impact of substituents.

CompoundR1 (Phenyl Ring Substituent)R2 (Pyridine Ring Substituent)Kinase Inhibitory Activity (IC50, nM)
1-H-H500
24-OCH3-H250
34-Cl-H150
44-NH2-H80
5-H4-CH3450
64-NH24-CH360

From this hypothetical data, it can be inferred that electron-donating and hydrogen-bonding groups at the para-position of the phenyl ring (Compound 4) significantly improve biological activity. Halogen substitution also enhances potency (Compound 3), likely due to favorable interactions within the kinase binding pocket. Modifications on the pyridine ring appear to have a less pronounced, though still notable, effect (Compounds 5 and 6).

Correlation of Structural Modifications with Material Properties (e.g., Optical, Electronic, Thermal)

The this compound framework is also a promising candidate for the development of advanced materials, particularly in the field of organic electronics such as organic light-emitting diodes (OLEDs). The inherent conjugation between the phenyl and pyridine rings provides a basis for interesting photophysical properties, which can be finely tuned through structural modifications.

The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule. For example, attaching an electron-donating group, such as an amino or methoxy (B1213986) group, to the phenyl ring can lead to a red-shift in the emission spectrum, while an electron-withdrawing group, such as a nitro or cyano group, can cause a blue-shift.

The thermal stability of materials derived from this compound is another critical property that can be modulated through structural changes. Incorporating bulky substituents or creating oligomeric or polymeric structures can increase the glass transition temperature (Tg) and the decomposition temperature (Td), which is crucial for the longevity and performance of electronic devices.

Below is a table summarizing the potential effects of structural modifications on the material properties of this compound derivatives.

ModificationEffect on Optical PropertiesEffect on Electronic PropertiesEffect on Thermal Properties
Introduction of Electron-Donating Groups (e.g., -NH2, -OCH3) on Phenyl RingRed-shift in absorption and emission spectraDecreased HOMO-LUMO gapMay slightly decrease thermal stability
Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) on Phenyl RingBlue-shift in absorption and emission spectraIncreased HOMO-LUMO gapMay increase thermal stability
Extension of π-Conjugation (e.g., replacing phenyl with naphthyl)Significant red-shift, increased quantum yieldNarrower bandgapIncreased thermal stability
PolymerizationBroadened absorption and emission bandsFormation of valence and conduction bandsSignificantly increased thermal stability

Stereochemical and Regiochemical Control in Reactions and its Impact on Properties

The synthesis of functionalized this compound derivatives often involves cross-coupling reactions where regioselectivity is a key consideration, especially when multiple reactive sites are present. The iodine atom at the 2-position of the pyridine ring is highly susceptible to reactions like Suzuki, Stille, and Sonogashira couplings. If other halogens are present on the phenyl ring, the differential reactivity of the C-I versus C-Br or C-Cl bonds can be exploited for regioselective functionalization.

For instance, in a molecule like 2-iodo-5-(4-bromophenyl)pyridine, the C-I bond will preferentially react under standard palladium-catalyzed cross-coupling conditions, allowing for the selective introduction of a substituent at the 2-position of the pyridine ring. Subsequent modification of the C-Br bond can then be achieved under more forcing reaction conditions. This regiochemical control is crucial for building complex molecules with well-defined architectures and, consequently, predictable properties.

While the core this compound is achiral, the introduction of chiral centers through subsequent reactions can lead to stereoisomers with distinct biological activities or material properties. For example, if a substituent introduced via a coupling reaction contains a chiral center, the resulting diastereomers may exhibit different binding affinities to a biological target due to the three-dimensional arrangement of atoms. In the context of materials science, the stereochemistry of side chains in polymeric systems based on this compound can influence the polymer's morphology and packing in the solid state, which in turn affects its electronic and optical properties.

The precise control over the regiochemistry and stereochemistry during the synthesis of this compound derivatives is therefore a powerful tool for fine-tuning their properties for specific applications, whether in medicine or materials science.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Iodo-5-phenylpyridine

While established methods for the synthesis of iodinated pyridines exist, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic pathways. A significant focus will be on "green chemistry" principles to minimize hazardous waste and energy consumption. researchgate.net Current routes for similar compounds, such as 2-amino-5-iodopyridine (B21400), often involve organic solvents and can generate significant waste. google.com Future research is expected to explore innovative strategies that address these limitations.

Key areas of investigation will likely include:

Catalyst-Free and Microwave-Assisted Reactions: Exploring one-pot, multi-component reactions under microwave irradiation can significantly reduce reaction times and improve yields, aligning with green chemistry goals. researchgate.net

Water as a Solvent: Developing synthetic methods that utilize water as a solvent would be a major step towards sustainability, eliminating the need for volatile organic compounds. google.com A patented method for synthesizing 2-amino-5-iodopyridine in water by reacting 2-aminopyridine (B139424) with iodine and hydrogen peroxide showcases the viability of this approach for related structures. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing flow-based iodination and coupling reactions for the synthesis of this compound could lead to more efficient industrial production.

Alternative Halogenating Agents: Investigating milder and more selective iodinating agents beyond traditional reagents could improve reaction efficiency and substrate tolerance.

Synthetic Strategy Potential Advantages Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purity. researchgate.netOptimization of reaction conditions (temperature, pressure, time) for the specific synthesis of this compound.
Aqueous SynthesisEnvironmentally friendly, reduced use of organic solvents, improved safety. google.comIdentifying suitable phase-transfer catalysts or conditions to overcome solubility challenges of organic precursors in water.
Continuous Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters, potential for higher yields.Design and fabrication of microreactors, optimization of flow rates, temperature, and reagent mixing.
Novel Iodinating ReagentsHigher selectivity, milder reaction conditions, reduced byproducts.Screening of modern iodinating agents for efficiency and compatibility with the 5-phenylpyridine scaffold.

Expanding the Scope of Chemical Transformations and Reaction Discovery

The iodo-substituent at the 2-position makes this compound an excellent substrate for a wide array of cross-coupling reactions. While palladium-catalyzed couplings are common for bromo- and iodo-pyridines, future work will focus on expanding the repertoire of transformations and discovering new reactions. acs.orgacs.org

Future avenues for exploration include:

Diversification of Cross-Coupling Reactions: Systematically exploring a broader range of cross-coupling partners in reactions such as Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings will enable the synthesis of a vast library of novel 5-phenylpyridine derivatives with diverse functionalities.

Photoredox Catalysis: Utilizing visible light-promoted reactions offers a mild and sustainable alternative to traditional transition-metal catalysis for forging new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Developing methods for direct C-H functionalization at other positions on the pyridine (B92270) or phenyl ring of the this compound scaffold would provide a more atom-economical route to complex derivatives.

Decarbonylative Coupling: Exploring novel coupling strategies, such as the decarbonylative Suzuki cross-coupling used for heterocyclic carboxylic acids, could open new synthetic routes from different precursors. organic-chemistry.org

Uncovering New Biological Activities and Pharmaceutical Applications

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Derivatives of related heterocyclic systems like pyrazoles and piperidines exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govmdpi.comresearchgate.net This strongly suggests that derivatives of this compound could harbor significant therapeutic potential.

Future research in this area should prioritize:

High-Throughput Screening (HTS): Synthesizing a diverse library of compounds derived from this compound and screening them against a wide range of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify initial hits.

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment to build more potent and selective drug candidates.

Targeted Library Design: Designing and synthesizing focused libraries of derivatives aimed at specific enzyme families or disease pathways known to be modulated by pyridine-containing molecules. For example, 2,5-Diketopiperazine derivatives, which can be synthesized from amino acid precursors, have shown antiviral activity. mdpi.com

Repurposing and Analogue Development: Creating analogues of existing drugs by incorporating the 5-phenylpyridine moiety to potentially improve efficacy, selectivity, or pharmacokinetic properties.

Potential Therapeutic Area Rationale Based on Related Scaffolds Research Approach
OncologyMany kinase inhibitors and anticancer agents feature heterocyclic cores. mdpi.comScreening against cancer cell lines and specific oncogenic protein targets.
Infectious DiseasesPyridine and pyrazole (B372694) derivatives have shown antibacterial, antifungal, and antiviral activities. nih.govmdpi.comEvaluation against panels of pathogenic bacteria, fungi, and viruses.
Neurodegenerative DiseasesThe pyridine scaffold is present in drugs targeting the central nervous system.Design of derivatives to modulate neurotransmitter receptors or enzymes implicated in neurodegeneration.
Inflammatory DiseasesCelecoxib, an anti-inflammatory drug, contains a pyrazole ring, a related azole heterocycle. nih.govTesting for inhibition of key inflammatory mediators like COX enzymes or cytokines.

Advancements in Materials Science Applications and Device Performance

Phenylpyridine derivatives are crucial components in modern materials science, particularly in the field of organic electronics. For example, iridium(III) complexes containing phenylpyridine ligands are widely used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The unique electronic properties and structural rigidity of the 5-phenylpyridine core make it an attractive building block for novel functional materials.

Future research will likely focus on:

Novel OLED Emitters: Using this compound as a precursor to synthesize new ligands for transition metal complexes (e.g., Iridium, Platinum) to create next-generation phosphorescent emitters with improved efficiency, stability, and color purity.

Organic Photovoltaics (OPVs): Designing and synthesizing new donor or acceptor materials based on the 5-phenylpyridine scaffold for use in organic solar cells.

Fluoropolymers: Investigating the incorporation of the 5-phenylpyridine unit into fluorinated polymers, similar to how perfluoropyridine is used, to create materials with high thermal stability and specific chemical resistance. mdpi.com

Supramolecular Assemblies: Utilizing the pyridine nitrogen for coordination and the phenyl group for π-stacking to construct complex, self-assembled supramolecular structures with interesting photophysical or electronic properties. researchgate.net

Deeper Mechanistic Understanding through Advanced Computational Modeling

Computational chemistry provides invaluable insights into reaction mechanisms, molecular properties, and biological interactions, guiding experimental design and accelerating the discovery process. For this compound, advanced computational modeling can illuminate various aspects of its chemistry and potential applications.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways of novel synthetic routes and cross-coupling reactions, thereby optimizing reaction conditions.

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding modes of this compound derivatives to biological targets. acs.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions. acs.org

Prediction of Material Properties: Employing computational methods to predict the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption/emission spectra) of new materials derived from this compound, guiding the synthesis of promising candidates for OLEDs or OPVs.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of 5-phenylpyridine derivatives with their observed biological activities, enabling the rational design of more potent compounds.

Integration of Artificial Intelligence and Machine Learning in Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery and materials design. arxiv.orgmdpi.com Integrating these tools into the research and development pipeline for this compound can significantly enhance efficiency and innovation.

Future applications of AI and ML include:

Retrosynthesis Prediction: Using AI-powered retrosynthesis software to propose novel and efficient synthetic routes to this compound and its derivatives.

Property Prediction: Training ML models on existing chemical data to predict the physicochemical properties, biological activities, and toxicity of virtual libraries of 5-phenylpyridine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govatomwise.com

Generative Models for de Novo Design: Employing generative algorithms, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design entirely new molecules based on the 5-phenylpyridine scaffold with optimized properties for specific biological targets or material applications. mdpi.comatomwise.com

Reaction Outcome Prediction: Developing ML models that can accurately predict the yield and outcome of unknown chemical reactions involving this compound, thus reducing the number of failed experiments and saving resources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Iodo-5-phenylpyridine, and what are their mechanistic considerations?

  • Methodological Answer : The most common method involves direct iodination of 5-phenylpyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. For reproducibility, precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent) and reaction temperatures (typically 80–100°C) must be maintained . Characterization via 1H^1H NMR should confirm regioselectivity at the 2-position, with aromatic protons appearing as distinct doublets (δ 8.5–9.0 ppm) .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with elemental analysis (C: ~47%, H: ~2.9%, N: ~5%) to confirm molecular composition . Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can assess thermal stability, noting a melting point of ~120–125°C .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

  • Methodological Answer : 13C^{13}\text{C} NMR is essential for distinguishing the pyridine ring carbons (C2: ~150 ppm due to iodine’s electronegativity). IR spectroscopy can confirm C-I stretching vibrations (~590–630 cm1^{-1}). UV-Vis analysis in ethanol typically shows λmax at 270–280 nm, useful for tracking photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for Suzuki-Miyaura couplings, identifying ideal bases (e.g., K2_2CO3_3) and catalysts (e.g., Pd(PPh3_3)4_4). Solvent polarity (DMF vs. THF) impacts reaction rates by stabilizing intermediates . Experimental validation requires GC-MS monitoring of biphenyl byproducts .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

  • Methodological Answer : Contradictions in catalytic yields (e.g., 40–80%) may arise from trace moisture or oxygen. Use Schlenk-line techniques for air-sensitive reactions. Statistical tools like ANOVA can isolate variables (e.g., ligand structure, temperature). Replicate experiments with controlled argon atmospheres and report confidence intervals (p < 0.05) .

Q. How do steric and electronic effects of the 5-phenyl group influence the reactivity of this compound?

  • Methodological Answer : Hammett plots using para-substituted phenyl analogs correlate electronic effects (σ values) with reaction rates in nucleophilic substitutions. Steric hindrance is quantified via X-ray crystallography (C-C bond angles) or computational van der Waals surface analysis. Compare turnover frequencies (TOF) in Heck reactions to establish structure-activity relationships .

Q. What advanced analytical methods detect degradation products of this compound under photolytic conditions?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies photodegradants like 5-phenylpyridine (m/z 156.08) and iodine radicals. Time-resolved fluorescence spectroscopy tracks excited-state lifetimes. Accelerated aging studies (ICH Q1A guidelines) under UV light (320–400 nm) quantify degradation kinetics using Arrhenius plots .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies. For example, investigate iodine’s role in directing electrophilic substitutions using control experiments with non-iodinated analogs .
  • Data Contradiction Analysis : Apply triangulation by cross-referencing NMR, MS, and crystallographic data. Use software like MestReNova for spectral deconvolution in overlapping peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.